2-(Oxolan-2-yl)ethane-1-sulfonyl chloride
Overview
Description
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative that features a tetrahydrofuran (oxolane) ring attached to an ethane-1-sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(Oxolan-2-yl)ethanol with thionyl chloride (SOCl2). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Oxolan-2-yl)ethanol+SOCl2→2-(Oxolan-2-yl)ethane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the modification of polymers to enhance their properties.
Analytical Chemistry: Employed in the derivatization of compounds for chromatographic analysis.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form strong covalent bonds with nucleophilic sites on other molecules, thereby modifying their chemical properties .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an oxolane ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Features a toluene group attached to the sulfonyl chloride.
Uniqueness
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride is unique due to the presence of the oxolane ring, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
2-(oxolan-2-yl)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFJZHPUGHKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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